Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate typically involves the reaction of rhodium chloride with 1,5-cyclooctadiene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Cycloaddition: It is used in [3+2] cycloaddition reactions to form five-membered rings.
C-C Bond Formation: It facilitates carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation and various dienes for cycloaddition reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction. For example, hydrogenation reactions yield saturated hydrocarbons, while cycloaddition reactions produce cyclic compounds .
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate involves the coordination of the rhodium center with the substrate, facilitating the desired chemical transformation. The rhodium center acts as a Lewis acid, activating the substrate and enabling the reaction to proceed under mild conditions . The hexafluoroantimonate anion stabilizes the rhodium complex and enhances its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure and used in hydrogenation and cycloaddition reactions.
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: Another rhodium complex with similar catalytic properties.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Used in similar catalytic applications but with different anionic ligands.
Uniqueness
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is unique due to the presence of the hexafluoroantimonate anion, which provides enhanced stability and catalytic activity compared to other rhodium complexes .
Properties
Molecular Formula |
C16H24F6RhSb- |
---|---|
Molecular Weight |
555.02 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |
InChI |
InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6/b2*2-1-,8-7-;;;;;;;; |
InChI Key |
ZSPLJWNAXJRVRK-SXGOCSEPSA-H |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |
Origin of Product |
United States |
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